(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide
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Overview
Description
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide typically involves the formation of the triazole ring followed by the introduction of the phenyl group and the methanamine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups to the triazole ring or the phenyl group.
Scientific Research Applications
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of methanamine.
(5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride: Similar structure but with a different position of the phenyl group and a different salt form.
Uniqueness
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the methanamine moiety. This combination of features can result in distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C9H11BrN4 |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C9H10N4.BrH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2,(H,11,12,13);1H |
InChI Key |
GXKMZHZZDBANKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN.Br |
Origin of Product |
United States |
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